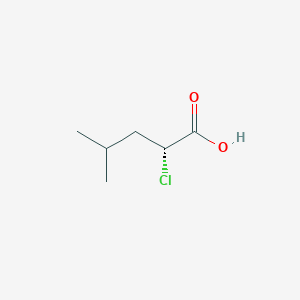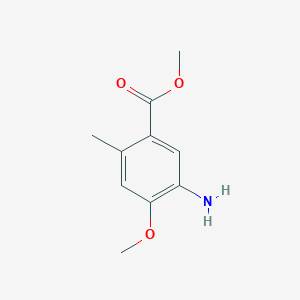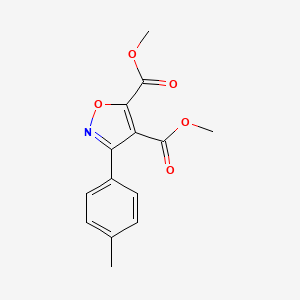
Ethyl 5-bromo-4-chloronicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromo-4-chloronicotinate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of nicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-4-chloronicotinate can be synthesized through several methods. One common approach involves the bromination and chlorination of ethyl nicotinate. The process typically includes the following steps:
Bromination: Ethyl nicotinate is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position of the pyridine ring.
Chlorination: The brominated product is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 4-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 5-bromo-4-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon.
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while reduction may produce a hydroxy derivative.
Applications De Recherche Scientifique
Ethyl 5-bromo-4-chloronicotinate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism by which ethyl 5-bromo-4-chloronicotinate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in mechanistic studies.
Comparaison Avec Des Composés Similaires
Ethyl 5-bromo-4-chloronicotinate can be compared with other halogenated nicotinates, such as:
- Ethyl 5-bromo-3-chloronicotinate
- Ethyl 5-chloro-4-bromonicotinate
- Ethyl 4,5-dichloronicotinate
These compounds share similar structural features but differ in the position and type of halogen substituents. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
1805519-18-9 |
|---|---|
Formule moléculaire |
C8H7BrClNO2 |
Poids moléculaire |
264.50 g/mol |
Nom IUPAC |
ethyl 5-bromo-4-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7BrClNO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |
Clé InChI |
UBHWWUQIZXKCMT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=CC(=C1Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)






![12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one](/img/structure/B12096208.png)

